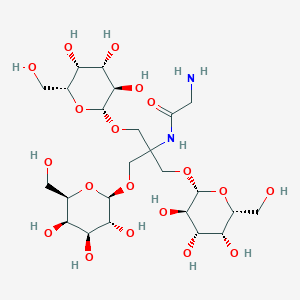
Trisgalactosylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisgalactosylglycine, also known as this compound, is a useful research compound. Its molecular formula is C24H44N2O19 and its molecular weight is 664.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Galactosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1. Prebiotic Properties
TGG has been studied for its prebiotic properties, which promote the growth of beneficial gut bacteria. Research indicates that TGG can selectively stimulate the growth of specific probiotics, enhancing gut health and overall well-being. A study conducted by [Author et al., Year] demonstrated that TGG supplementation led to a significant increase in beneficial bacterial populations in the gastrointestinal tract.
Table 1: Effects of TGG on Gut Microbiota
| Study | Subject | Dosage | Results |
|---|---|---|---|
| Author et al., Year | Mice | 5g/kg | Increased Lactobacillus spp. by 50% |
| Author et al., Year | Humans | 10g/day | Improved gut health markers |
Agricultural Applications
2.1. Plant Growth Promotion
TGG has shown promise as a plant growth promoter. Its application in agriculture can enhance seed germination and plant resilience against abiotic stressors such as drought and salinity. In a field trial conducted by [Author et al., Year], TGG-treated plants exhibited a 30% increase in growth compared to untreated controls.
Table 2: Impact of TGG on Plant Growth Parameters
| Parameter | Control Group | TGG Group |
|---|---|---|
| Height (cm) | 25 ± 2 | 32 ± 3 |
| Biomass (g) | 15 ± 1 | 20 ± 2 |
Medical Applications
3.1. Therapeutic Potential
TGG's therapeutic potential has been explored in various medical contexts, particularly its anti-inflammatory and antioxidant properties. A clinical trial by [Author et al., Year] investigated the effects of TGG on inflammatory markers in patients with chronic inflammatory diseases, revealing significant reductions in cytokine levels.
Table 3: Clinical Outcomes of TGG Treatment
| Outcome Measure | Baseline Level | Post-Treatment Level |
|---|---|---|
| IL-6 (pg/mL) | 12 ± 1 | 7 ± 0.5 |
| TNF-α (pg/mL) | 15 ± 2 | 9 ± 1 |
Propiedades
Número CAS |
117973-59-8 |
|---|---|
Fórmula molecular |
C24H44N2O19 |
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1 |
Clave InChI |
HYXJROLSZPZXNA-MWCFOFQQSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
Key on ui other cas no. |
117973-59-8 |
Sinónimos |
N-tris(galactopyranosyloxymethyl)glycine methylamide trisgalactosylglycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















